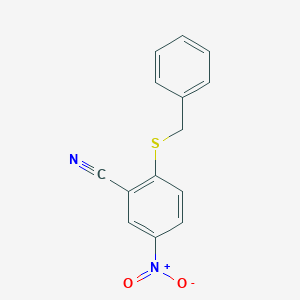

2-(Benzylthio)-5-nitrobenzonitrile

Vue d'ensemble

Description

2-(Benzylthio)-5-nitrobenzonitrile, also known as BZN, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BZN belongs to the class of organic compounds known as nitrobenzenes, which are widely used in various fields such as pharmaceuticals, agrochemicals, and dyes. BZN has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions.

Mécanisme D'action

The mechanism of action of 2-(Benzylthio)-5-nitrobenzonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell proliferation and microbial growth. 2-(Benzylthio)-5-nitrobenzonitrile has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. Additionally, 2-(Benzylthio)-5-nitrobenzonitrile has been found to inhibit the activity of farnesyltransferase, an enzyme involved in the post-translational modification of proteins that play a role in cancer cell proliferation. 2-(Benzylthio)-5-nitrobenzonitrile has also been found to inhibit the growth of microbial cells by disrupting the cell membrane and inhibiting protein synthesis.

Biochemical and Physiological Effects:

2-(Benzylthio)-5-nitrobenzonitrile has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. 2-(Benzylthio)-5-nitrobenzonitrile has been shown to induce apoptosis in cancer cells by activating various pro-apoptotic proteins and inhibiting anti-apoptotic proteins. Additionally, 2-(Benzylthio)-5-nitrobenzonitrile has been found to inhibit cell proliferation by inducing cell cycle arrest and inhibiting the activity of various proteins involved in cell division. 2-(Benzylthio)-5-nitrobenzonitrile has also been found to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.

Avantages Et Limitations Des Expériences En Laboratoire

2-(Benzylthio)-5-nitrobenzonitrile has several advantages for use in lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its relatively low toxicity. However, 2-(Benzylthio)-5-nitrobenzonitrile also has some limitations, including its relatively low water solubility, which can limit its use in aqueous solutions, and its potential for degradation under acidic conditions.

Orientations Futures

There are several potential future directions for the study of 2-(Benzylthio)-5-nitrobenzonitrile, including its use as a therapeutic agent in various diseases, its potential as a drug delivery system, and its use in nanotechnology. Future studies could focus on optimizing the synthesis method of 2-(Benzylthio)-5-nitrobenzonitrile to improve its yield and purity, as well as investigating its potential as a targeted drug delivery system. Additionally, 2-(Benzylthio)-5-nitrobenzonitrile could be studied for its potential use in nanotechnology, such as in the development of nanosensors or nanocarriers for drug delivery.

Applications De Recherche Scientifique

2-(Benzylthio)-5-nitrobenzonitrile has been studied extensively for its potential as a therapeutic agent in various fields, including cancer research, antimicrobial activity, and neurological disorders. Recent studies have shown that 2-(Benzylthio)-5-nitrobenzonitrile exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(Benzylthio)-5-nitrobenzonitrile has also been found to exhibit potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 2-(Benzylthio)-5-nitrobenzonitrile has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Propriétés

IUPAC Name |

2-benzylsulfanyl-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S/c15-9-12-8-13(16(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-8H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVENNUQTKADSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351680 | |

| Record name | 2-(benzylthio)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylthio)-5-nitrobenzonitrile | |

CAS RN |

175135-67-8 | |

| Record name | 2-(benzylthio)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

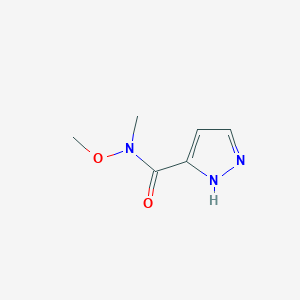

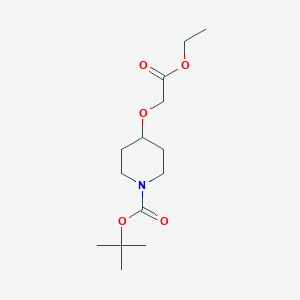

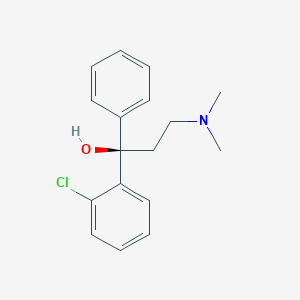

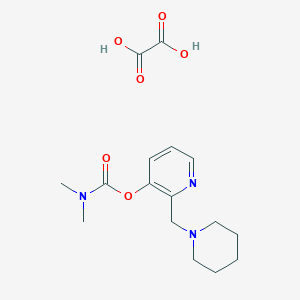

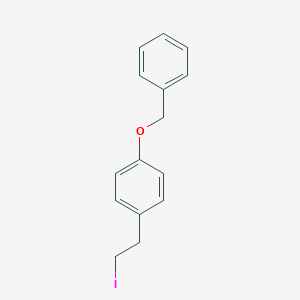

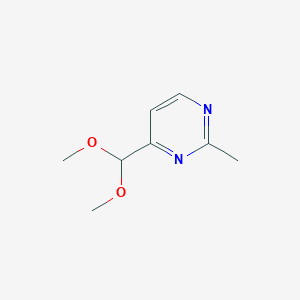

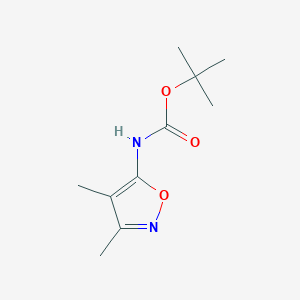

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3-Nitrophenoxy)ethyl]morpholine](/img/structure/B61267.png)

![1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B61289.png)

![1-[4-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B61292.png)

![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61300.png)